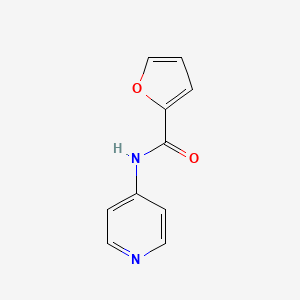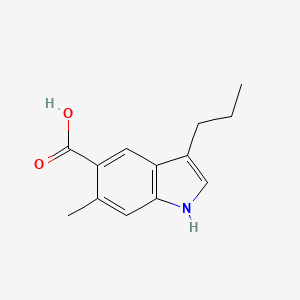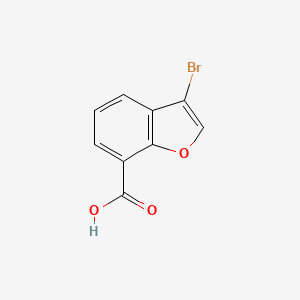
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid (7-OH-BFA) is a naturally occurring compound found in a variety of plants and animals. It is a member of the benzofuran family of compounds, which are known for their diverse biological activities. 7-OH-BFA has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, anti-bacterial, and anti-cancer agent.
Applications De Recherche Scientifique
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-bacterial, and anti-cancer agent. In animal studies, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been shown to reduce inflammation and pain, and to have anti-bacterial and anti-cancer effects. In addition, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to have anti-inflammatory and anti-tumor effects in cell culture studies.
Mécanisme D'action
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to act through several mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, interleukin-1β, and interleukin-6. Additionally, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to inhibit the activity of cyclooxygenase-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. Finally, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to inhibit the activity of nuclear factor-κB, a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to have a variety of biochemical and physiological effects. In animal studies, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to reduce inflammation and pain, and to have anti-bacterial and anti-cancer effects. In addition, 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has been found to reduce the production of pro-inflammatory cytokines, to inhibit the activity of cyclooxygenase-2, and to inhibit the activity of nuclear factor-κB.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid in laboratory experiments has several advantages. It is a naturally occurring compound, so it is readily available and inexpensive. Additionally, it is a highly soluble compound, making it easy to work with in experiments. However, there are some limitations to using 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid in laboratory experiments. For example, it is a relatively unstable compound, making it difficult to store and work with over time. Additionally, the effects of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid may vary depending on the experimental conditions, making it difficult to replicate results.
Orientations Futures
The potential therapeutic applications of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid are still being explored. Future research could focus on the development of new synthetic methods for 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, as well as the development of new methods for the delivery of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid to target tissues. Additionally, further research could be done to explore the effects of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid on other diseases, such as autoimmune disorders and neurological disorders. Finally, further research could be done to explore the potential synergistic effects of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid when combined with other compounds.
Méthodes De Synthèse
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid can be synthesized from various sources, including the oxidation of benzofuran, the condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate, and the reduction of 7-hydroxybenzofuran. It can also be synthesized from the reaction of ethyl acetoacetate with 2-hydroxybenzaldehyde in the presence of a catalytic amount of boron trifluoride.
Propriétés
IUPAC Name |
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,6,11H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXTYXZCMOXIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)



![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)




![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)



